D3 Receptor Binding Affinity vs. Close Analog
2‑(4‑Chlorophenyl)-3,3‑difluoropiperidine (CHEMBL563635) exhibits a Ki of 2.51 nM at the human dopamine D3 receptor [1]. In contrast, the structurally related compound CHEMBL559873, which retains the 3‑chlorophenyl‑imidazolidinone core but incorporates a distinct amine substituent, shows a Ki of 0.631 nM at the same receptor [2]. This 4‑fold difference in affinity demonstrates that minor structural modifications to the 3,3‑difluoropiperidine scaffold can substantially alter D3 receptor engagement.
| Evidence Dimension | Binding Affinity (Ki) at Human D3 Dopamine Receptor |
|---|---|
| Target Compound Data | Ki = 2.51 nM |
| Comparator Or Baseline | CHEMBL559873: Ki = 0.631 nM |
| Quantified Difference | 4‑fold higher Ki (lower affinity) for the target compound |
| Conditions | Antagonist activity measured by [35S]GTPγS binding assay in CHO cells expressing human D3 receptor |
Why This Matters
Selection between these two compounds should be guided by the desired D3 receptor potency; the target compound offers a more moderate affinity profile suitable for certain structure‑activity relationship (SAR) studies.
- [1] BindingDB Entry BDBM50414570 (CHEMBL563635). Affinity Data: Ki = 2.51 nM for human D3 receptor expressed in CHO cells by [35S]GTPγS binding assay. View Source
- [2] BindingDB Entry BDBM50414563 (CHEMBL559873). Affinity Data: Ki = 0.631 nM for human D3 receptor expressed in CHO cells by [35S]GTPγS binding assay. View Source
